molecular formula C19H23FN2O2 B2716427 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea CAS No. 1286704-27-5

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

Cat. No.: B2716427
CAS No.: 1286704-27-5
M. Wt: 330.403
InChI Key: CVSGUOLZVIRMMP-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group and a hydroxy-methyl-phenylbutyl group attached to a urea moiety

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-fluorobenzylamine and 2-hydroxy-2-methyl-4-phenylbutylamine.

    Coupling Reaction: The intermediates are then coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can be compared with similar compounds, such as:

    4-Fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide: This compound shares a similar structure but differs in the functional group attached to the benzyl moiety.

    N-(4-Fluorobenzyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)urea: Another structurally related compound with variations in the substitution pattern on the urea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-19(24,12-11-15-5-3-2-4-6-15)14-22-18(23)21-13-16-7-9-17(20)10-8-16/h2-10,24H,11-14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSGUOLZVIRMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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